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Compound of Interest

Compound Name: LXW7

Cat. No.: B12308157 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the LXW7 coating technology for

prosthetic vascular grafts, including its mechanism of action, key experimental findings, and

detailed protocols for relevant assays. LXW7 is a cyclic peptide that specifically targets integrin

αvβ3 on endothelial progenitor cells (EPCs) and endothelial cells (ECs), promoting rapid

endothelialization and improving graft patency.[1][2][3]

Application Notes
Introduction
Prosthetic vascular grafts, particularly those with small diameters, are prone to failure due to

thrombosis and intimal hyperplasia.[3] A promising strategy to overcome this limitation is to

create a bioactive luminal surface that promotes the formation of a stable endothelial layer,

mimicking the native blood vessel. The LXW7 coating technology addresses this challenge by

selectively capturing circulating EPCs and ECs to facilitate rapid in-situ endothelialization.[1][3]

LXW7 is a cyclic octa-peptide containing a GRGDdvc sequence, which exhibits high binding

affinity and specificity for integrin αvβ3, a receptor highly expressed on EPCs and ECs.[4][5][6]

Unlike traditional RGD peptides, LXW7 shows weak binding to platelets, a crucial characteristic

for preventing thrombosis.[3][5]
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The therapeutic benefit of the LXW7 coating is attributed to its ability to specifically bind to

integrin αvβ3 on EPCs and ECs.[4][7] This interaction triggers a signaling cascade that

enhances the adhesion, proliferation, and survival of these cells on the graft surface.[4][8] The

binding of LXW7 to integrin αvβ3 leads to the phosphorylation of Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2) and the subsequent activation of the mitogen-activated protein

kinase (MAPK) ERK1/2 pathway.[4][5][9] This signaling cascade is crucial for promoting the

endothelialization of the prosthetic graft.[4]

Key Experimental Findings
In vitro and in vivo studies have demonstrated the efficacy of LXW7-coated vascular grafts.

Enhanced Endothelial Cell Adhesion and Proliferation: LXW7-coated surfaces significantly

increase the attachment and proliferation of EPCs and ECs compared to uncoated surfaces.

[3][4]

Reduced Platelet Adhesion: The LXW7 coating demonstrates a significant reduction in

platelet adhesion, a key factor in preventing graft thrombosis.[3]

Improved In Vivo Patency: Animal studies using rat and porcine models have shown a

dramatic improvement in the patency of LXW7-coated ePTFE grafts compared to control

grafts.[1][3] In a porcine model, 100% of LXW7-coated grafts remained patent at 6 weeks,

while 67% of control grafts were thrombosed.[1][2]

Quantitative Data Summary
Parameter

LXW7-

Coated Graft
Control Graft

Animal

Model

Study

Duration
Reference

Patency Rate 100%

33% (partially

or fully

thrombosed)

Porcine 6 weeks [1][2]

Patency Rate 83% 17% Rat 6 weeks [3]
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In Vitro Assay
LXW7-Coated

Surface
Control Surface Key Finding Reference

EPC/EC

Adhesion

Significantly

Increased
Baseline

LXW7 promotes

endothelial cell

attachment.

[3][4]

EPC/EC

Proliferation

Significantly

Increased
Baseline

LXW7 stimulates

endothelial cell

growth.

[3][4]

Platelet Adhesion
Significantly

Reduced
Baseline

LXW7 minimizes

a key thrombosis

trigger.

[3]

VEGFR-2

Phosphorylation
Increased Baseline

Activation of key

signaling

pathway.

[4][5]

ERK1/2

Phosphorylation
Increased Baseline

Activation of

downstream

proliferation

signal.

[4][5]

Experimental Protocols
Protocol 1: Preparation of LXW7-Coated ePTFE Vascular
Grafts
This protocol describes a method for covalently binding the LXW7 peptide to the surface of an

ePTFE vascular graft.

Materials:

ePTFE vascular grafts

LXW7 peptide with a linker for covalent attachment (e.g., via Click Chemistry or parylene-

based coating)
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Reagents for the specific covalent binding chemistry chosen

Washing buffers (e.g., Phosphate Buffered Saline - PBS)

Sterile containers

Procedure:

Graft Preparation: Clean the ePTFE grafts by sonication in isopropyl alcohol followed by

sterile PBS to remove any surface contaminants.

Surface Activation (if required): Depending on the chosen chemistry, the ePTFE surface may

need activation to introduce functional groups for LXW7 attachment. This can involve plasma

treatment or chemical modification.

LXW7 Immobilization:

Parylene-based Coating: A parylene-based conformal coating technology can be used to

covalently bind LXW7 to the prosthetic material.[1]

Click Chemistry: Prepare a solution of the LXW7 peptide with a reactive group (e.g., an

alkyne or azide). Incubate the activated ePTFE graft in the LXW7 solution under

conditions that facilitate the click reaction (e.g., in the presence of a copper catalyst).

Washing: Thoroughly wash the LXW7-coated grafts with sterile PBS to remove any unbound

peptide.

Sterilization: Sterilize the grafts using an appropriate method, such as ethylene oxide or

gamma irradiation, ensuring the method does not degrade the peptide coating.

Quality Control: Characterize the coated surface to confirm the presence and density of the

LXW7 peptide using techniques like X-ray photoelectron spectroscopy (XPS) or fluorescently

labeled LXW7.

Protocol 2: In Vitro Endothelial Progenitor Cell (EPC)
Adhesion Assay
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This assay evaluates the ability of the LXW7-coated surface to capture EPCs under static or

flow conditions.

Materials:

LXW7-coated and control (uncoated) graft materials (or culture plates)

Human EPCs (commercially available or isolated from peripheral blood)

Endothelial Growth Medium-2 (EGM-2)

Calcein-AM or other fluorescent cell stain

Fluorescence microscope

48-well plates

Procedure:

Cell Preparation: Culture human EPCs in EGM-2. Prior to the assay, label the cells with

Calcein-AM according to the manufacturer's instructions.

Seeding: Seed the fluorescently labeled EPCs onto the LXW7-coated and control surfaces in

a 48-well plate at a density of 1 x 10^5 cells/well.

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to

allow for cell adhesion.

Washing: Gently wash the surfaces three times with pre-warmed PBS to remove non-

adherent cells.

Imaging and Quantification: Image the surfaces using a fluorescence microscope. Count the

number of adherent cells in multiple random fields of view for each surface.

Data Analysis: Calculate the average number of adherent cells per unit area for both LXW7-

coated and control surfaces. Perform statistical analysis (e.g., t-test) to determine the

significance of any observed differences.
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Protocol 3: In Vitro Platelet Adhesion Assay
This assay assesses the thrombogenicity of the LXW7-coated surface by measuring platelet

adhesion.

Materials:

LXW7-coated and control graft materials

Freshly isolated human platelet-rich plasma (PRP)

PBS

Glutaraldehyde solution (2.5% in PBS) for cell fixation

Lactate dehydrogenase (LDH) assay kit or scanning electron microscope (SEM)

Procedure:

PRP Preparation: Obtain fresh human whole blood and prepare PRP by centrifugation.

Incubation: Place the LXW7-coated and control graft materials in a 24-well plate. Add PRP to

each well, ensuring the surface is fully covered. Incubate for 1 hour at 37°C on a rocking

platform to simulate shear stress.

Washing: Gently wash the surfaces three times with PBS to remove non-adherent platelets.

Quantification:

LDH Assay: Lyse the adherent platelets and quantify the LDH released using a

commercial kit. The amount of LDH is proportional to the number of adherent platelets.

SEM Imaging: Fix the samples with 2.5% glutaraldehyde, followed by dehydration through

a graded ethanol series. Coat the samples with gold-palladium and visualize platelet

adhesion and morphology using SEM.

Data Analysis: Compare the number of adherent platelets (or LDH activity) on the LXW7-

coated and control surfaces.
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Protocol 4: Western Blot for VEGFR-2 and ERK1/2
Phosphorylation
This protocol determines the activation of the signaling pathway downstream of LXW7-integrin

αvβ3 binding.

Materials:

Human ECs

LXW7 peptide in solution

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-phospho-

ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

HRP-conjugated secondary antibodies

ECL Western blotting detection reagents

SDS-PAGE gels and blotting equipment

Procedure:

Cell Culture and Stimulation: Culture human ECs to near confluence. Starve the cells in a

low-serum medium for 4-6 hours. Stimulate the cells with LXW7 peptide at a predetermined

concentration for various time points (e.g., 0, 5, 15, 30 minutes).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein from each sample on an SDS-PAGE gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Detect the protein bands using an ECL detection system.

Analysis: Quantify the band intensities using densitometry software. Normalize the

phosphorylated protein levels to the total protein levels to determine the extent of activation.

Protocol 5: In Vivo Vascular Graft Implantation in a
Porcine Model
This protocol outlines the surgical procedure for implanting LXW7-coated and control grafts in

a porcine model to evaluate in vivo patency.

Materials:

Yorkshire pigs (or similar large animal model)

LXW7-coated and control ePTFE grafts

General anesthesia and surgical instruments

Heparin

Doppler ultrasound or angiography equipment for patency assessment

Procedure:

Animal Preparation: Anesthetize the pig and prepare the surgical site (e.g., iliac or carotid

artery) under sterile conditions.

Surgical Implantation:
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Expose the target artery (e.g., iliac artery).

Administer systemic heparin to prevent immediate thrombosis.

Clamp the artery proximally and distally.

Create an arteriotomy and perform an end-to-end or end-to-side anastomosis to implant

the vascular graft. In a bilateral model, the control graft can be implanted in the

contralateral artery.[1]

Ensure a secure and leak-free anastomosis.

Post-Operative Care: Close the surgical incision and provide appropriate post-operative

care, including analgesics and antibiotics.

Patency Assessment: Monitor graft patency at regular intervals (e.g., immediately post-op, 3

weeks, and 6 weeks) using non-invasive methods like Doppler ultrasound or CT

angiography.[1]

Graft Explantation and Analysis: At the end of the study period, euthanize the animal and

explant the grafts and surrounding tissue for histological and immunohistochemical analysis

to assess endothelialization, neointima formation, and thrombosis.

Visualizations
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Caption: LXW7 Signaling Pathway in Endothelial Cells.
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Caption: Experimental Workflow for LXW7 Graft Evaluation.
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Caption: Logical Flow of LXW7 Coating's Therapeutic Effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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